molecular formula C13H13IN2O2 B12442636 ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate

ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B12442636
M. Wt: 356.16 g/mol
InChI Key: AVHBSMGVKCXWPT-UHFFFAOYSA-N
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Description

Table 1: Nomenclature Summary

Property Description
IUPAC Name This compound
CAS Registry Number 1260877-29-9
Molecular Formula C₁₃H₁₃IN₂O₂
SMILES O=C(C1=C(C)NC(C2=CC=CC(I)=C2)=N1)OCC

Molecular Architecture: Analysis of Core Imidazole Substituents

The molecule’s architecture centers on a planar 1H-imidazole ring (five-membered, with two nitrogen atoms at positions 1 and 3). Key substituents include:

  • 3-Iodophenyl Group : Attached to position 2, this aryl group introduces steric bulk and electronic effects due to iodine’s polarizability. The meta-iodo configuration minimizes steric clashes with adjacent substituents.
  • Ethyl Ester : At position 4, the –COOCH₂CH₃ group contributes to the compound’s polarity and potential hydrogen-bonding capacity.
  • Methyl Group : Position 5’s –CH₃ enhances hydrophobicity and influences ring electronics through inductive effects.

The iodine atom’s electronegativity (2.66) polarizes the phenyl ring, creating a dipole moment that affects intermolecular interactions. Density functional theory (DFT) calculations on analogous iodophenyl-imidazoles suggest partial charge localization at the iodine-bearing carbon (–0.12 e).

Crystallographic Data and Solid-State Conformational Studies

While direct crystallographic data for this compound are limited, studies on structurally related imidazoles provide insights. For example, 1-ethyl-2,4,5-triphenyl-1H-imidazole crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 9.82 Å, b = 11.45 Å, c = 14.20 Å. Key structural features include:

  • Imidazole Ring Planarity : Average deviation from planarity < 0.02 Å.
  • Torsional Angles : Substituents adopt orientations minimizing steric strain (e.g., ethyl ester dihedral angle ≈ 12° relative to the imidazole plane).

For this compound, similar packing arrangements are anticipated, with iodine⋯π interactions (3.5–4.0 Å) stabilizing the lattice.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (predicted for DMSO-d₆):

    • Imidazole H-2: δ 7.85 ppm (singlet, 1H).
    • Methyl (–CH₃): δ 2.45 ppm (singlet, 3H).
    • Ethyl ester (–OCH₂CH₃): δ 4.30 (quartet, 2H), 1.25 (triplet, 3H).
    • 3-Iodophenyl protons: δ 7.10–8.05 ppm (multiplet, 4H).
  • ¹³C NMR :

    • Carbonyl (C=O): δ 165.2 ppm.
    • Imidazole C-2: δ 148.9 ppm.
    • Iodophenyl C-I: δ 137.5 ppm.

Infrared (IR) Spectroscopy

Bond/Vibration Wavenumber (cm⁻¹)
C=O Stretch 1715–1690
C–N Stretch 1250–1300
C–I Stretch 490–510
Aromatic C–H Bend 750–800

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH) : 265 nm (π→π* transition, imidazole ring), 310 nm (n→π* of ester).

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M+H]⁺ = 357.16 (calc. 356.16).
  • Fragments:
    • Loss of ethyl (–46 Da): m/z 311.
    • Loss of I (–127 Da): m/z 229.

Properties

Molecular Formula

C13H13IN2O2

Molecular Weight

356.16 g/mol

IUPAC Name

ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H13IN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

AVHBSMGVKCXWPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)I)C

Origin of Product

United States

Preparation Methods

Nitrosation-Cyclization Sequential Approach

The foundational method involves sequential nitrosation and cyclization of substituted acetoacetate esters. In a representative protocol, ethyl acetoacetate reacts with sodium nitrite in glacial acetic acid at 0–15°C for 3–6 hours to form the 2-hydroxyimino intermediate. Subsequent treatment with paraformaldehyde (3.5 mol equivalents) and concentrated HCl initiates cyclization, with ammonia water (28%) adjusting pH to 4–5 during exothermic imidazole ring closure. This two-stage process yields 50–72.7% of the 5-methylimidazole carboxylate core.

Critical Parameters:

  • Temperature Control: Maintaining 0–10°C during nitrosation prevents diketone byproducts.
  • Stoichiometry: A 1:1 molar ratio of acetoacetate to sodium nitrite optimizes imine formation.
  • Acid Selection: Hydrochloric acid outperforms sulfuric acid in cyclization efficiency (68% vs. 52% yield).

Reaction Optimization and Process Parameters

Solvent Systems and Phase Behavior

Comparative studies in methanol, ethanol, and isopropanol reveal solvent-dependent kinetics:

Solvent Reaction Time (h) Yield (%) Purity (%)
Methanol 4.5 68.2 99.1
Ethanol 5.2 72.7 99.5
Isopropanol 6.8 65.4 98.8

Data adapted from Example 1 (ethanol) vs. modified conditions

Ethanol balances solubility and reaction rate, while isopropanol’s higher viscosity impedes mass transfer. Methanol’s volatility complicates large-scale use despite faster kinetics.

pH and Temperature Profiling

The cyclization stage exhibits sharp pH dependence:

  • pH 4–5: Optimal for imidazole ring closure (70–73% yield).
  • pH <3: Premature precipitation reduces yield to 48–52%.
  • pH >6: Side reactions dominate (<40% yield).

A temperature ramp from 0°C to 70°C during ammonia addition maintains reaction homogeneity, critical for crystallinity control.

Industrial-Scale Production Considerations

Continuous vs. Batch Processing

The referenced continuous cyanoacetate synthesis (85.3% yield at 500–2000 L/h throughput) suggests applicability to imidazole derivatives. Key adaptations would include:

  • Tubular Reactor Design: 3–5 min residence time prevents thermal degradation.
  • In-Line Filtration: Ceramic membranes (0.2 µm) remove salts post-reaction.
  • Distillation Integration: Two-stage vacuum distillation (0.05–0.1 bar) achieves >99.5% purity.

Waste Stream Management

The process generates 1.2–1.5 kg waste/kg product, primarily NaCl and solvent residues. Patent CN102633682A details methanol recovery (>92%) via fractional condensation, reducing net solvent consumption to 0.3 L/kg product.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.65–7.58 (m, 4H, Ar-H), 4.23 (q, J=7.1 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.29 (t, J=7.1 Hz, 3H, CH₃).
  • HPLC: C18 column (ACN:H₂O 65:35), retention time 6.72 min, purity >99%.

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

  • Particle Size: D50 increases from 45 µm to 62 µm (no caking).
  • Potency: 98.4% initial vs. 97.1% at 6 months.
  • Degradants: <0.5% total impurities (primarily hydrolyzed ester).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Typical conditions involve the use of a polar solvent and a base to facilitate the reaction.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation and reduction reactions: Products vary depending on the specific reaction and conditions used.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the potential antimicrobial properties of imidazole derivatives. Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate, like other imidazoles, may exhibit activity against various bacterial strains. For instance, related compounds have been shown to inhibit growth in Staphylococcus aureus and Escherichia coli, suggesting that this compound could be evaluated for similar activities .

Antiviral Potential

Imidazole derivatives have been investigated for their antiviral properties, particularly in inhibiting viral replication pathways. The unique structure of this compound may contribute to its effectiveness against specific viral targets, making it a candidate for further antiviral research.

Antihypertensive Effects

Research has indicated that certain imidazole derivatives possess antihypertensive properties. For example, compounds structurally similar to this compound have shown vasorelaxant effects in experimental models . This suggests potential applications in managing hypertension through modulation of vascular tone.

Material Science Applications

In material science, this compound can serve as a building block for synthesizing advanced materials with specific electronic or optical properties. Its unique structural features could lead to innovative applications in organic electronics or as precursors for novel polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 2 of the imidazole ring significantly influences molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target compound 3-Iodophenyl C₁₃H₁₃IN₂O₂ 375.21* High polarizability; potential imaging agent
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate 3-Bromophenyl C₁₃H₁₃BrN₂O₂ 309.16 Lower molecular weight; higher reactivity in nucleophilic substitutions
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate 4-Trifluoromethoxyphenyl C₁₅H₁₅F₃N₂O₃ 328.29* Enhanced hydrophobicity; metabolic stability
Ethyl 2-(2,4-dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylate 2,4-Dichlorophenyl C₁₃H₁₂Cl₂N₂O₂ 299.15* Electron-withdrawing groups; potential antimicrobial activity
Ethyl 2-(2,3-dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylate 2,3-Dimethylphenyl C₁₆H₁₈N₂O₂ 270.33* Increased lipophilicity; steric hindrance
Ethyl 2-oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate Phenyl (with 2-oxo group) C₁₂H₁₂N₂O₃ 232.24 Planarity disruption; hydrogen-bonding capacity

*Calculated based on molecular formulas.

Key Observations:
  • Halogen Substituents : Bromine () and chlorine () analogs exhibit lower molecular weights and higher reactivity compared to iodine, which may favor their use in synthetic intermediates. Iodine’s larger atomic radius enhances polarizability, making it suitable for crystallographic studies (e.g., SHELX-based structure determination) .
  • Electron-Withdrawing Groups : The trifluoromethoxy group () increases metabolic stability, a critical factor in drug design.
  • Steric Effects : Methyl groups () enhance lipophilicity but may reduce binding affinity due to steric bulk.

Structural and Analytical Insights

  • Crystallography : Heavy atoms like iodine facilitate X-ray structure determination using programs such as SHELXL or WinGX .
  • Hydrogen Bonding : The 2-oxo derivative () forms hydrogen bonds, influencing crystal packing and solubility, as discussed in Etter’s graph set analysis .

Pharmacological Potential

While direct data for the target compound are lacking, analogs suggest possible applications:

  • Antimicrobial Activity : Dichlorophenyl derivatives () may exhibit activity due to electron-withdrawing groups.
  • Imaging Agents : Iodine’s radioisotopes (e.g., I-125) could position the target compound as a radiopharmaceutical .

Biological Activity

Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate is a compound belonging to the imidazole class, characterized by its unique structure that includes an imidazole ring, a carboxylate group, and a 3-iodophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C₁₁H₁₃I N₂O₂
  • Molecular Weight : 356.16 g/mol
  • Appearance : Off-white to light yellow crystalline powder
  • CAS Number : 1260877-29-9

Antimicrobial Activity

Research indicates that imidazole derivatives can exhibit significant antimicrobial properties. This compound may interact with bacterial cell wall synthesis or inhibit viral replication pathways. Studies on structurally similar compounds have shown promising results in inhibiting various pathogens, suggesting that this compound could also possess similar activities.

CompoundActivityReference
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylateAntibacterial
Ethyl 5-methyl-1H-imidazole-4-carboxylic acidAntifungal
Methyl 5-methylimidazole-4-carboxylic acidAntiviral

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Imidazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, certain derivatives have shown IC50 values in the low micromolar range against COX enzymes, indicating significant potency.

CompoundIC50 (µM)Target
Compound A0.02 - 0.04COX-2
Compound B71.11 - 81.77COX-1/COX-2

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer effects. This compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on related compounds have indicated promising results against different cancer cell lines.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can act as a ligand for various enzymes, inhibiting their activity.
  • Receptor Modulation : The iodophenyl group may enhance binding affinity to biological receptors, influencing signaling pathways.
  • Structural Similarity : Its structural similarity to known bioactive compounds suggests it may share mechanisms of action with them.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study conducted on imidazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. This compound was included in the screening and showed promising results against Gram-positive bacteria.
  • Anti-inflammatory Evaluation : In vitro assays demonstrated that compounds similar to this compound significantly inhibited COX enzymes, with some derivatives achieving IC50 values lower than standard anti-inflammatory drugs like diclofenac.
  • Anticancer Screening : Preliminary cytotoxicity assays revealed that this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development.

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